T 2588G Sodium Bisulfite adduct

Description

Overview of Carbonyl-Bisulfite Adduct Formation Mechanisms

The formation of a sodium bisulfite adduct is a classic example of nucleophilic addition to a carbonyl group. This reaction is particularly effective with aldehydes and certain unhindered ketones. libretexts.orgyoutube.com The mechanism involves the following key steps:

The True Nucleophile : In an aqueous solution of sodium bisulfite, an equilibrium exists between the bisulfite ion (HSO₃⁻) and the sulfite (B76179) ion (SO₃²⁻). Although the bisulfite ion is more abundant, the sulfite ion is the more potent nucleophile due to the greater nucleophilicity of the sulfur atom compared to the oxygen atoms. youtube.com The sulfur atom, being less electronegative and more polarizable than oxygen, readily attacks the electrophilic carbonyl carbon. youtube.com

Nucleophilic Attack : The sulfite ion attacks the carbonyl carbon, leading to the formation of a new carbon-sulfur bond and an intermediate alkoxide. libretexts.org

Protonation : The negatively charged oxygen atom of the alkoxide is then protonated by water or the bisulfite ion present in the solution, yielding the final product: an α-hydroxysulfonic acid salt. youtube.com

This reaction is reversible and can be shifted back toward the original carbonyl compound and bisulfite by the addition of either a strong acid or a base. wikipedia.org The adducts are often crystalline solids and, being ionic, are significantly more soluble in water than the parent aldehyde or ketone. wikipedia.orgnih.gov

Significance of Sulfonate Adducts in Contemporary Chemical and Biochemical Investigations

While its classical application in purification has been largely superseded, the chemistry of sulfonate adducts remains highly relevant in various scientific fields. The introduction of a sulfonate group can dramatically alter a molecule's physicochemical properties, most notably by increasing its water solubility and introducing a strong negative charge. mdpi.com

Biochemical and Pharmaceutical Research : The formation of adducts like T 2588G is significant in pharmaceutical science. As metabolites of drugs like Cefepime, their formation, stability, and biological activity (or lack thereof) are important considerations in drug metabolism and toxicology studies. acs.org

Biomaterials Science : Sulfonation is a key chemical modification used to enhance the properties of biomaterials. Sulfonated molecules are integral to creating materials for drug delivery, tissue engineering, and medical devices that require anticoagulant surfaces, mimicking the structure of heparin. mdpi.com

DNA Methylation Analysis : In the field of epigenetics, bisulfite chemistry is the foundation of a critical technique known as bisulfite sequencing. This method is used to determine the methylation status of cytosine in DNA. Sodium bisulfite deaminates cytosine to uracil, but it does not affect 5-methylcytosine (B146107). This differential reactivity allows researchers to map patterns of DNA methylation, which is crucial for understanding gene regulation in health and disease. wikipedia.org

Atmospheric Chemistry : The reaction between atmospheric sulfur dioxide (which forms bisulfite in water droplets) and aldehydes (like glyoxal) is a key process in the formation of secondary organic aerosols. researchgate.net These reactions contribute to atmospheric particle formation and impact air quality and climate. researchgate.netacs.org

Chemical Biology : The unique reactivity of certain functional groups with bisulfite has been exploited to develop chemical probes. For instance, sulfenic acids, an oxidation state of cysteine in proteins, can be detected through adduct formation, providing tools to study redox signaling and oxidative stress in biological systems. nih.govnih.gov

Structure

3D Structure of Parent

Properties

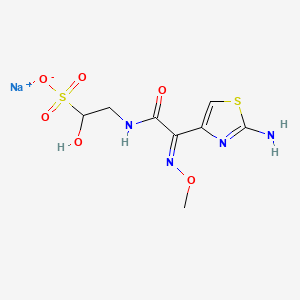

Molecular Formula |

C8H11N4NaO6S2 |

|---|---|

Molecular Weight |

346.3 g/mol |

IUPAC Name |

sodium;2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-1-hydroxyethanesulfonate |

InChI |

InChI=1S/C8H12N4O6S2.Na/c1-18-12-6(4-3-19-8(9)11-4)7(14)10-2-5(13)20(15,16)17;/h3,5,13H,2H2,1H3,(H2,9,11)(H,10,14)(H,15,16,17);/q;+1/p-1/b12-6+; |

InChI Key |

AMBBMGHAIKICBU-WXIWBVQFSA-M |

Isomeric SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)NCC(O)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NCC(O)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

T 2588g Sodium Bisulfite Adduct: Research Context and Origin

Structural Features and Derivation from Parent Compounds

Cefepime possesses a complex structure characteristic of cephalosporin (B10832234) antibiotics, featuring a beta-lactam ring fused to a dihydrothiazine ring and two side chains. The key to the formation of the T 2588G adduct lies in a specific part of the Cefepime molecule. During its synthesis or degradation, an aldehyde functional group can be formed. It is this aldehyde group that readily reacts with sodium bisulfite (NaHSO3) in a nucleophilic addition reaction to form the stable bisulfite adduct, T 2588G.

This reaction involves the addition of the bisulfite ion (HSO3-) to the carbonyl carbon of the aldehyde, resulting in the formation of a hydroxysulfonate group. This structural modification is significant as it alters the polarity and stability of the molecule, making it a distinct chemical entity from its parent compound.

Table 2: Structural Comparison of Cefepime and T 2588G Sodium Bisulfite Adduct

| Compound | Key Structural Features |

| Cefepime | Contains a β-lactam ring, a dihydrothiazine ring, and specific side chains. |

| This compound | Characterized by the presence of a hydroxysulfonate group resulting from the addition of sodium bisulfite to an aldehyde precursor derived from Cefepime. |

Role as a Reference Standard and Metabolite in Research Disciplines

The primary and most critical role of this compound is as a reference standard in analytical chemistry. chemicea.com In the pharmaceutical industry, regulatory bodies like the European Pharmacopoeia and the United States Pharmacopeia (USP) mandate strict control over impurities in drug substances and products. veeprho.comsynzeal.com

As a certified reference material, this compound allows analytical laboratories to:

Develop and validate analytical methods: Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are developed to separate Cefepime from its impurities. T 2588G is used to confirm the method's ability to detect and resolve this specific impurity.

Quantify impurity levels: By comparing the response of the T 2588G standard to the corresponding peak in a Cefepime sample, the exact amount of this impurity can be determined. This ensures that the drug product complies with the safety limits set by regulatory agencies.

Conduct stability studies: The formation of T 2588G can be monitored over time under various stress conditions (e.g., heat, light, humidity) to assess the stability of Cefepime formulations.

Furthermore, as a metabolite of Cefepime, the availability of the T 2588G adduct as a reference standard is crucial for pharmacokinetic and drug metabolism studies. Researchers can use it to identify and quantify this metabolite in biological samples such as blood and urine, providing a more complete understanding of how the body processes Cefepime.

Mechanistic Investigations of Adduct Formation and Reversibility

Kinetics and Thermodynamics of Bisulfite Addition Reactions

The reaction between a carbonyl compound and sodium bisulfite is a reversible nucleophilic addition. researchgate.net The addition product is an α-hydroxysulfonic acid salt. wikipedia.org This reaction is notable as bisulfite is considered one of the most powerful nucleophiles in an equilibrium context for additions to carbonyl groups. cdnsciencepub.com The equilibrium generally favors the formation of a monoanionic adduct from the addition of bisulfite, although the reaction can proceed via the more nucleophilic sulfite (B76179) dianion. researchgate.netcdnsciencepub.com

Influence of pH and Solvent Environments on Reaction Rates

The solvent environment also plays a critical role. The formation of charged bisulfite adducts is favored in polar solvents like water, where they are more soluble. wikipedia.org For reactions involving less soluble aldehydes or ketones, a miscible organic co-solvent such as dimethylformamide (DMF) or ethanol (B145695) can be used to improve solubility and facilitate the reaction. nih.govnih.gov The choice of solvent can also impact adduct stability; for instance, some adducts have shown degradation over time in acetone (B3395972), necessitating the use of alternative solvents like ethyl formate (B1220265) to improve stability. nih.gov

Determination of Equilibrium Constants and Adduct Stability

The formation of bisulfite adducts is a reversible equilibrium, and the position of the equilibrium is described by the equilibrium constant (K). cdnsciencepub.comunion.edu A larger equilibrium constant indicates a greater extent of adduct formation and higher stability. These constants are often determined using UV/VIS spectrophotometry by monitoring the change in absorbance of the carbonyl compound as bisulfite is added. researchgate.netunion.edu

Generally, aldehydes form more stable adducts with larger equilibrium constants compared to ketones. researchgate.netvaia.com This is due to both electronic and steric factors. Aldehydes have a more electrophilic carbonyl carbon and are less sterically hindered than ketones, which have two bulkier alkyl or aryl groups attached to the carbonyl carbon. vaia.com The stability of the adduct is also influenced by the substituents on the carbonyl compound. Electron-withdrawing groups tend to increase the stability constant. osti.gov

Table 1: Equilibrium Constants (K) for the Formation of Various Carbonyl-Bisulfite Adducts

| Carbonyl Compound | Log K | pKa of Adduct | Reference |

|---|---|---|---|

| Formaldehyde (B43269) (CH₂O) | 9.83 | 11.2 | researchgate.net |

| Acetaldehyde (B116499) (CH₃CHO) | 5.84 | 11.4 | researchgate.net |

| Chloral (CCl₃CHO) | 7.23 | 7.21 | researchgate.netosti.gov |

| Benzaldehyde (B42025) | - | 10.33 | osti.gov |

| Acetone | - | - | acs.org |

Note: Equilibrium constants can vary with experimental conditions such as pH, temperature, and ionic strength. The pKa values refer to the dissociation of the hydroxyl proton on the adduct.

Elucidation of Reaction Pathways and Stereochemical Aspects

The mechanism of bisulfite addition begins with the nucleophilic attack of the sulfur atom of the sulfite ion (SO₃²⁻) on the electrophilic carbonyl carbon. libretexts.orgquora.com This is the rate-determining step and results in the formation of a tetrahedral intermediate with a new carbon-sulfur bond. A subsequent proton transfer, typically from a water molecule or the bisulfite ion itself, to the newly formed alkoxide oxygen yields the final α-hydroxyalkanesulfonate product. libretexts.org

From a stereochemical perspective, if the carbonyl compound is unsymmetrical (i.e., a ketone with two different R groups or an aldehyde), the carbonyl carbon is prochiral. The nucleophilic attack of the bisulfite can occur from either face of the planar carbonyl group, leading to the formation of a new stereocenter. If there are other stereocenters present in the molecule, this can result in the formation of diastereomers. For example, the reaction of bisulfite with 5-methylcytosine (B146107) is known to produce two diastereomeric adducts. nih.gov The stereochemical outcome is an important consideration in the synthesis and purification of chiral molecules.

Mechanisms of Adduct Dissociation and Carbonyl Regeneration

The reversibility of bisulfite adduct formation is a key feature, widely exploited for the purification of aldehydes and some ketones. wikipedia.orglibretexts.org The adduct can be readily decomposed to regenerate the original carbonyl compound and bisulfite.

Base-Catalyzed Reversal Strategies

The most common method for reversing the adduct formation is by treating the adduct with a base. wikipedia.orgnih.gov The addition of a base, such as sodium hydroxide (B78521) or sodium carbonate, shifts the equilibrium back towards the reactants. nih.govsciencemadness.org The base deprotonates the hydroxyl group of the adduct, and the resulting intermediate collapses, eliminating the stable sulfite ion and regenerating the carbonyl group.

The choice of base can be important. Strong bases like sodium hydroxide are effective for complete reversal. nih.govcolab.ws However, for carbonyl compounds that are sensitive to strong bases (e.g., those prone to enolization or other side reactions), a weaker base like sodium phosphate (B84403) tribasic may be preferred. nih.gov The regeneration can also be achieved by adding a strong acid, which protonates the sulfite and shifts the equilibrium. wikipedia.orglibretexts.org

Recent studies have also explored non-aqueous methods for regeneration. For example, treating the bisulfite adduct with chlorotrimethylsilane (B32843) (TMS-Cl) in acetonitrile (B52724) has been shown to rapidly regenerate the parent aldehyde, avoiding aqueous conditions that could be detrimental to sensitive functional groups. colab.ws Furthermore, bisulfite adducts can sometimes be used directly in subsequent reactions, such as reductive aminations, bypassing the need for a separate regeneration step. nih.govacs.org

Environmental Factors Governing Adduct Lability

The stability, or lability, of a bisulfite adduct is governed by several environmental factors beyond pH.

Temperature : Adduct formation is generally more favorable at lower temperatures. union.edu Increasing the temperature provides the energy to overcome the activation barrier for the reverse reaction, shifting the equilibrium towards the free carbonyl compound and bisulfite.

Concentration : The law of mass action dictates that the equilibrium can be shifted. Removing the free carbonyl compound (e.g., by extraction or further reaction) will drive the dissociation of the adduct. Conversely, a high concentration of bisulfite in solution favors adduct formation and stability. sciencemadness.org

Presence of Other Carbonyls : The adduct's stability can be compromised by the presence of other, more reactive carbonyl compounds. For example, it has been observed that the presence of acetone can lead to the degradation of a fatty aldehyde bisulfite adduct over time, as the bisulfite anion in equilibrium can react with acetone to form its own adduct. nih.gov This highlights the competitive nature of the equilibrium in a complex mixture.

Redox Chemistry and Electrophilic Interactions of the Sulfonate Moiety

The sulfonate moiety (R-SO₃⁻) within the T 2588G Sodium Bisulfite adduct possesses distinct redox and electrophilic characteristics.

Redox Chemistry

The sulfonate group is generally considered to be chemically stable and not readily susceptible to redox reactions under typical physiological or environmental conditions. The sulfur atom in a sulfonate is in its highest oxidation state (+6), making it resistant to further oxidation.

Conversely, while bisulfite itself can act as a reducing agent, the sulfonate group in the formed adduct is a poor oxidizing agent. There is a lack of specific studies detailing the redox potential of the this compound. However, based on the general chemistry of sulfonates, significant redox activity is not expected from this functional group within the adduct.

Electrophilic Interactions

The sulfonate group is the conjugate base of a strong acid, making it an excellent leaving group in nucleophilic substitution reactions. This property is the basis for the electrophilic nature of sulfonate esters, which are well-known alkylating agents. However, in the context of the this compound, the sulfonate group is present as a salt (sodium sulfonate) and is directly attached to a carbon atom that also bears a hydroxyl group.

This structural arrangement as an α-hydroxysulfonate significantly mitigates the electrophilic reactivity of the sulfonate group. The primary electrophilic site in the T 2588G adduct is the carbon atom to which both the hydroxyl and sulfonate groups are attached. Under conditions that favor the reverse reaction (elimination of bisulfite), this carbon becomes part of the regenerated aldehyde and is thus electrophilic.

Direct electrophilic interactions involving the sulfonate group itself as a leaving group from the intact adduct are not a primary reaction pathway. For the sulfonate to act as a leaving group, the hydroxyl group would need to be protonated and depart as water, a process that would likely lead to the regeneration of the aldehyde rather than a substitution reaction at that carbon.

While there is extensive research on the electrophilic nature of sulfonate esters used as protecting groups or in synthesis, specific data on the electrophilic interactions of the sulfonate moiety within a bisulfite adduct like T 2588G is not available. The primary chemical behavior of this adduct is dominated by its reversible formation from the parent aldehyde.

Advanced Analytical Methodologies for Adduct Characterization in Research

Spectroscopic Techniques for Structural and Kinetic Analysis

Spectroscopy is a cornerstone in the analysis of bisulfite adducts, providing detailed information on molecular structure, bond vibrations, and reaction dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of α-hydroxysulfonic acids, the class of compounds to which T 2588G Sodium Bisulfite adduct belongs. ¹H NMR, in particular, provides precise information about the chemical environment of hydrogen atoms within the molecule.

In the context of bisulfite adducts, ¹H NMR is used to confirm the conversion of a carbonyl group to a hydroxyl-sulfonate moiety. For example, research on fatty aldehyde bisulfite adducts has utilized ¹H NMR to monitor the stability of the adduct over time, demonstrating its utility in tracking potential degradation. rsc.org The disappearance of the characteristic aldehyde proton signal (typically around 9-10 ppm) and the appearance of new signals corresponding to the methine proton of the R-CH(OH)SO₃⁻ group confirm the adduct formation. Databases like ChemicalBook and PubChem provide reference spectra for simple adducts such as those derived from formaldehyde (B43269) and benzaldehyde (B42025), which serve as models for interpreting the spectra of more complex structures. chemicalbook.comnih.gov

Table 1: Representative ¹H NMR Data for Aldehyde-Bisulfite Adduct Formation

| Compound | Aldehyde Proton (ppm) | Adduct Methine Proton (ppm) |

|---|---|---|

| Benzaldehyde | ~10.0 | Varies |

| Formaldehyde | ~9.7 | Varies |

Note: The exact chemical shift of the adduct's methine proton can vary depending on the solvent and the rest of the molecular structure.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful method for reaction monitoring and obtaining a unique "chemical fingerprint" of the adduct. mdpi.comnih.gov These techniques probe the vibrational modes of molecules, which are sensitive to changes in bonding and structure.

Raman spectroscopy has been effectively used to demonstrate the addition of sodium bisulfite to aldehydes. thepulsar.be The analysis involves monitoring the disappearance of the strong carbonyl (C=O) stretching band of the parent aldehyde and the concurrent appearance of new bands corresponding to the C-O and C-S stretching vibrations in the adduct. thepulsar.be This provides clear, real-time evidence of the reaction's progress. thepulsar.be

Key Vibrational Changes:

Disappearance: Strong C=O stretch from the parent carbonyl compound.

Appearance: C-O stretch and C-S stretch in the adduct. thepulsar.be

Shift: Bending modes, such as the SO₃ bend, may shift due to the new chemical environment. thepulsar.be

These spectral changes serve as a reliable fingerprint for identifying the formation of the bisulfite adduct.

UV-Vis spectrophotometry is a fundamental technique for studying the kinetics and thermodynamics of bisulfite adduct formation. ipinnovative.comyoutube.com Many carbonyl compounds possess a distinct UV absorbance that is altered upon adduct formation. By monitoring the change in absorbance over time, researchers can determine reaction rates. researchgate.netosti.gov

For instance, in studies of the benzaldehyde-bisulfite adduct, the disappearance of benzaldehyde was monitored by UV spectrophotometry to determine the reaction rates under various pH conditions. researchgate.netosti.gov Similarly, the equilibrium constant for the reaction can be calculated by measuring the absorbance of a solution once it has reached equilibrium. researchgate.netosti.gov This approach has been used to determine the stability constants for the adducts of various aldehydes, including acetaldehyde (B116499) and hydroxyacetaldehyde. huji.ac.il

Table 2: Example of Kinetic Data from UV-Vis Studies of Aldehyde-Bisulfite Adducts

| Aldehyde | Stability Constant (K₁) M⁻¹ | Conditions |

|---|---|---|

| Acetaldehyde | (6.90 ± 0.54) × 10⁵ | µ = 0.2 M; 25 °C |

| Hydroxyacetaldehyde | (2.0 ± 0.5) × 10⁶ | µ = 0.2 M; 25 °C |

Source: Data from Betterton, E. A.; Erel, Y.; Hoffmann, M. R. (1988). huji.ac.il

Chromatographic Approaches for Separation and Quantification

Chromatographic methods are essential for separating the this compound from its parent compound, Cefepime, and other impurities, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and concentration determination of non-volatile compounds like bisulfite adducts in pharmaceutical formulations. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) methods are commonly developed for this purpose.

In recent research concerning the synthesis of ionizable lipids, HPLC with a Charged Aerosol Detector (HPLC-CAD) was employed to assess the purity of the final product, which was purified via the formation of a fatty aldehyde bisulfite adduct. rsc.org This demonstrates HPLC's capability to quantify the adduct and related substances effectively. rsc.org Stability-indicating RP-HPLC methods have also been specifically developed for the determination of sodium bisulfite itself in injectable dosage forms, showcasing the technique's robustness for quality control and stability testing. nih.govresearchgate.net Such methods can separate the analyte from all other formulation components, providing linear results over a wide concentration range. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique, but it is generally not suitable for the direct analysis of thermally labile and non-volatile compounds like bisulfite adducts. Instead, its application lies in the analysis of the parent carbonyl compound after it has been regenerated from the adduct. researchgate.net The adduct can be reversed in the presence of a base or strong acid to release the original aldehyde or ketone, which can then be extracted and analyzed by GC-MS. wikipedia.org

Alternatively, the regenerated carbonyl compounds can be derivatized to form more volatile and thermally stable products suitable for GC-MS analysis. chromatographyonline.comnih.gov This approach is widely used for the analysis of various carbonyl compounds in complex matrices. mdpi.com Research has demonstrated the use of GC-MS to monitor reactions involving the bisulfite adduct of benzaldehyde, confirming the efficient conversion to subsequent products. researchgate.net

Mass Spectrometry (MS) for Molecular Identification and Metabolomic Profiling of this compound

Mass spectrometry (MS) stands as a cornerstone in the definitive identification and structural elucidation of chemical compounds, including adducts such as this compound. This powerful analytical technique, often coupled with liquid chromatography (LC-MS/MS), provides high sensitivity and specificity, enabling the detection and characterization of molecules even at low concentrations within complex biological matrices. In the context of the this compound, also identified as Cefepime EP Impurity C, mass spectrometry is crucial for confirming its molecular weight and deducing its structure through fragmentation analysis.

The compound, with a molecular formula of C8H11N4NaO6S2 and a monoisotopic mass of 346.32 g/mol , is recognized as a sodium bisulfite adduct of (Z)-2-Amino-α-(methoxyimino)-N-(2-oxoethyl)-4-thiazoleacetamide. nih.gov In mass spectrometric analysis, particularly using electrospray ionization (ESI) in the positive ion mode, this adduct can be observed as a sodiated molecule [M+Na]⁺. The precise mass measurement afforded by high-resolution mass spectrometry (HRMS) instruments like Quadrupole Time-of-Flight (Q-TOF) allows for the unambiguous confirmation of its elemental composition.

Tandem mass spectrometry (MS/MS) is employed to further probe the structure of the this compound. By selecting the precursor ion of the adduct, collision-induced dissociation (CID) is used to generate a characteristic fragmentation pattern. While specific fragmentation data for the this compound is not extensively detailed in publicly available research, general principles of fragmentation for related cephalosporin (B10832234) compounds can be applied. For instance, studies on the parent drug, Cefepime, show characteristic cleavages of the β-lactam ring and losses of side chains. It is anticipated that the fragmentation of the T 2588G adduct would involve the loss of the sodium bisulfite group (SO3Na) and subsequent fragmentation of the core molecule, providing structural insights.

In the broader field of metabolomics, LC-MS/MS plays a pivotal role in identifying and quantifying metabolites in biological systems. The this compound can be considered a metabolite or a degradation product of the antibiotic Cefepime, particularly when sodium bisulfite is present. Metabolomic workflows often involve untargeted screening to identify all detectable metabolites in a sample. In such studies, the presence of the T 2588G adduct would be flagged as a feature with a specific mass-to-charge ratio (m/z) and retention time. Subsequent targeted MS/MS experiments would then be performed to confirm its identity. The development of sensitive and specific LC-MS/MS methods is essential for the accurate quantification of such impurities in pharmaceutical substances and for studying their metabolic fate.

| Property | Value | Source |

| Compound Name | This compound | N/A |

| Synonyms | (Z)-2-Amino-α-(methoxyimino)-N-(2-oxoethyl)-4-thiazoleacetamide Sodium Bisulfite, Cefepime EP Impurity C | nih.gov |

| CAS Number | 104301-63-5 | nih.gov |

| Molecular Formula | C8H11N4NaO6S2 | nih.gov |

| Molecular Weight | 346.32 g/mol | nih.gov |

Table 1: Physicochemical Properties of this compound

| Analytical Parameter | Description | Anticipated Observation |

| Ionization Mode | Electrospray Ionization (ESI) | Positive Ion Mode |

| Precursor Ion (m/z) | Sodiated Molecule | [M+Na]⁺ |

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Resolution Mass Spectrometry (HRMS) | Q-TOF, Triple Quadrupole |

| Fragmentation Method | Collision-Induced Dissociation (CID) | MS/MS |

| Expected Fragments | Loss of sodium bisulfite, cleavage of the core structure | N/A |

Table 2: Mass Spectrometry Parameters for the Analysis of this compound

Applications in Contemporary Academic Research

Utilization of T 2588G Sodium Bisulfite Adduct as a Reference Standard in Proteomics and Metabolomics

In the analytical sciences of proteomics and metabolomics, the use of well-characterized reference standards is paramount for the accurate identification and quantification of molecules in complex biological matrices. The this compound is commercially available as a certified reference material, specifically categorized as a metabolite and impurity of Cefepime. lgcstandards.comlgcstandards.com

The primary application of this compound in these fields is to serve as an analytical standard for chromatographic and mass spectrometric methods. Researchers developing and validating assays to detect and quantify Cefepime and its metabolites in biological fluids or tissues would use this compound to:

Confirm the identity of a peak in a chromatogram or a signal in a mass spectrum by comparing its retention time and mass-to-charge ratio with that of the certified standard.

Establish a calibration curve for the quantitative analysis of the adduct, allowing for the determination of its concentration in a given sample.

While the availability of this compound as a reference standard is established, specific published proteomics or metabolomics studies detailing its routine use are not widely available, suggesting its application may be more common in proprietary pharmaceutical quality control and drug development settings.

Investigations into Drug Metabolism and Pharmacokinetics of Parent Compounds (e.g., Cefepime)

The study of drug metabolism and pharmacokinetics (DMPK) is crucial for understanding the fate of a drug in the body, including its absorption, distribution, metabolism, and excretion. As a known metabolite of Cefepime, the this compound is relevant to the comprehensive DMPK profiling of this antibiotic. lgcstandards.com

The formation of adducts with endogenous molecules like bisulfite can be a pathway in the metabolism of certain drugs. The presence of the this compound as a metabolite indicates that Cefepime, or one of its degradation products containing an aldehyde or ketone functional group, can react with endogenous or exogenous bisulfite.

Research into the pharmacokinetics of Cefepime has been extensive, detailing its distribution and elimination. However, specific investigations focusing on the formation kinetics and physiological relevance of the this compound are not prominently featured in publicly accessible scientific literature. The availability of the stable, purified adduct as a reference standard is a prerequisite for such studies, which would aim to answer questions regarding:

The enzymatic or non-enzymatic pathways leading to the formation of the adduct in vivo.

The concentration of the adduct in various tissues and its rate of elimination.

The potential for the adduct to have its own pharmacological or toxicological profile.

Chemical Modification of Biological Macromolecules

The reactivity of the bisulfite ion with certain functional groups makes it a valuable tool for the chemical modification of biological macromolecules, particularly nucleic acids and proteins.

Sodium bisulfite is a cornerstone reagent in the field of epigenetics for the study of DNA methylation. The technique, known as bisulfite sequencing, relies on the ability of bisulfite to deaminate cytosine to uracil, while 5-methylcytosine (B146107) remains largely unreactive. This differential reactivity allows for the identification of methylated cytosines at single-base resolution after sequencing.

While this compound itself is not directly used in this process, the fundamental chemistry of bisulfite addition is central to this application. It is the parent sodium bisulfite that is the active reagent in these studies.

The potential for the this compound to interact with other biomolecules and enzymes is an area of scientific interest, though specific studies on this adduct are limited. The interaction of the parent drug, Cefepime, with biomolecules is better characterized. For instance, Cefepime is known to interact with penicillin-binding proteins, which is the basis of its antibacterial activity.

Altered binding affinity for its primary targets.

Novel interactions with other proteins or enzymes, which could have toxicological implications.

Further research would be necessary to explore these potential interactions and their biological consequences.

Computational Chemistry and Theoretical Modeling of Sulfonate Adducts

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in determining the electronic structure of molecules. These calculations can predict a variety of properties, including molecular orbital energies, electron density distribution, and electrostatic potential. Such information is critical for understanding the reactivity of a compound.

For a sulfonate adduct like T 2588G, quantum chemical calculations can illuminate the nature of the bond between the parent molecule and the bisulfite group. Key parameters such as bond lengths, bond angles, and vibrational frequencies can be calculated and compared with experimental data where available. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important, as their gap is a determinant of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

While specific data for T 2588G is not published, a hypothetical analysis based on similar structures would likely involve Density Functional Theory (DFT) calculations. These calculations could predict the most stable conformation of the adduct and map its electrostatic potential surface, identifying regions susceptible to nucleophilic or electrophilic attack.

Table 1: Illustrative Quantum Chemical Properties of a Hypothetical Bisulfite Adduct

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | 8.2 D | Influences solubility and intermolecular interactions. |

| Mulliken Charge on Sulfonate Group | -0.8 e | Indicates the charge distribution and potential for ionic interactions. |

Note: The data in this table is illustrative and does not represent actual calculated values for T 2588G Sodium Bisulfite adduct.

Molecular Dynamics Simulations of Adduct Behavior in Solution

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into the conformational changes and interactions of a molecule within its environment, such as in a solvent. For the this compound, which exists in a biological milieu, understanding its behavior in an aqueous solution is paramount.

MD simulations can model the interactions between the adduct and surrounding water molecules, predicting its solvation properties and how it might interact with biological macromolecules. nih.gov Such simulations have been employed to study the stability of cephalosporin-protein complexes, tracking atomic trajectories over nanoseconds to understand binding behaviors. nih.gov For instance, simulations of cephalosporins like cefixime (B193813) and ceftriaxone (B1232239) have been used to examine their stability and potential to form covalent bonds with target proteins. nih.gov

Table 2: Representative Parameters for a Molecular Dynamics Simulation of a Cephalosporin (B10832234) Metabolite

| Parameter | Value/Method | Purpose |

| Force Field | OPLS_2005 | Describes the potential energy of the system. |

| Solvent Model | TIP3P | Represents water molecules in the simulation. |

| Simulation Time | 200 ns | Duration of the simulation to observe molecular motions. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant temperature and pressure, mimicking physiological conditions. |

| Temperature | 300 K | Simulates body temperature. |

| Pressure | 1 atm | Simulates atmospheric pressure. |

Note: This table presents typical parameters for an MD simulation and is not specific to this compound.

Predictive Modeling of Adduct Formation and Stability Profiles

Predictive modeling, often employing machine learning and quantitative structure-activity relationship (QSAR) models, can be used to forecast the formation and stability of drug metabolites. oup.com These models are trained on large datasets of known compounds and their properties to identify mathematical relationships between molecular descriptors and metabolic outcomes. oup.com

For the this compound, predictive models could be developed to estimate its rate of formation from Cefepime and its subsequent stability under various physiological conditions. Such models can be crucial in the early stages of drug development to anticipate the metabolic fate of a drug candidate. nih.gov For example, computational tools like METEOR use rule-based systems and QSAR models to predict metabolic transformations. researchgate.net

The development of a predictive model for T 2588G would involve compiling a dataset of related cephalosporins and their metabolites, calculating a wide range of molecular descriptors (e.g., topological, electronic, and steric properties), and then using statistical methods to build a model that correlates these descriptors with observed stability. While creating a specific model for T 2588G requires substantial experimental data, the principles of predictive modeling are well-established in the field of drug metabolism. nih.gov The prediction of thermodynamic and kinetic properties of aldehyde-bisulfite adducts has also been a subject of study, providing a basis for similar investigations into ketone-bisulfite adducts like T 2588G. osti.govacs.org

Challenges and Future Research Directions

Development of Enhanced Analytical Strategies for Diverse Research Matrices

The accurate detection and quantification of sodium bisulfite adducts in complex biological and environmental matrices present a formidable analytical challenge. nih.govmdpi.com Biological samples such as blood, urine, and tissues are inherently complex, containing numerous interfering substances that can compromise the sensitivity and accuracy of analytical methods. mdpi.commdpi.com

Future research will likely focus on the development of more robust and sensitive analytical techniques. Innovations in sample preparation, such as advanced solid-phase extraction (SPE) and liquid-liquid extraction (LLE) methods, are crucial for isolating adducts from intricate matrices. mdpi.com Furthermore, the application of powerful analytical instrumentation, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), will continue to be refined to achieve lower detection limits and greater specificity. nih.gov The development of novel derivatization strategies to enhance the volatility and ionization efficiency of bisulfite adducts is another promising avenue for improving GC-MS analysis. nih.gov

A significant area of application for these analytical methods is in the field of epigenetics, specifically in the analysis of DNA methylation patterns through bisulfite sequencing. cd-genomics.combiorxiv.org In this technique, sodium bisulfite treatment converts unmethylated cytosines to uracil, which are then identified as thymine (B56734) after PCR amplification, while methylated cytosines remain unchanged. nih.govyoutube.com The analytical challenge lies in the complete conversion of unmethylated cytosines, the prevention of DNA degradation during the harsh bisulfite treatment, and the subsequent accurate sequencing and data analysis. nih.govnih.gov Future strategies will aim to optimize reaction conditions and develop less harsh conversion methods to improve the quality and reliability of whole-genome bisulfite sequencing (WGBS) data. nih.gov

Table 1: Comparison of Analytical Techniques for Adduct Analysis

| Technique | Strengths | Weaknesses | Future Research Focus |

| LC-MS | High flexibility for a wide range of adducts, high sensitivity with nanoESI. nih.gov | Matrix effects, ion suppression. mdpi.com | Development of new stationary phases, improved ionization sources. |

| GC-MS | High resolution and sensitivity for volatile compounds. nih.gov | Requires derivatization for polar adducts, potential for thermal degradation. nih.gov | New derivatization reagents, lower temperature injection techniques. |

| Capillary Electrophoresis (CE) | High separation efficiency, small sample volume requirement. researchgate.net | Lower sensitivity compared to MS-based methods, limited loading capacity. | Coupling with more sensitive detectors, development of online preconcentration methods. researchgate.net |

| ³²P-Postlabeling | Extremely high sensitivity for bulky DNA adducts. nih.gov | Indirect method, use of radioactivity. | Miniaturization and automation. |

Exploration of Novel Biochemical and Physiological Roles

While the role of sodium bisulfite in DNA methylation analysis is well-established, the broader biochemical and physiological significance of endogenously formed or exogenously introduced bisulfite adducts remains an area of active investigation. The reactivity of bisulfite with aldehydes and ketones suggests that it could modulate the function of various biologically important molecules.

Future research is expected to explore the potential for bisulfite adduct formation to impact cellular signaling pathways, enzyme activity, and metabolic processes. For instance, many signaling molecules and metabolic intermediates are aldehydes or contain carbonyl groups, making them potential targets for bisulfite adduction. Understanding the stability and reactivity of these adducts under physiological conditions will be critical.

Moreover, the interaction of bisulfite with other biological molecules, such as proteins and lipids, warrants further investigation. The formation of adducts with amino acid side chains or lipid peroxidation products could have significant physiological consequences. Elucidating these interactions could reveal novel mechanisms of cellular regulation and toxicity.

Advancement of Asymmetric Synthesis and Stereoselective Adduct Formation

The formation of sodium bisulfite adducts can create new stereocenters, making the stereoselective synthesis of these adducts a topic of growing interest in organic chemistry. mdpi.comacs.org The ability to control the three-dimensional arrangement of atoms in these molecules is crucial for understanding their biological activity and for their application as chiral building blocks in the synthesis of complex molecules. nih.gov

Future research will likely focus on the development of new chiral catalysts and reagents to achieve high levels of stereoselectivity in the formation of bisulfite adducts. nih.gov This includes the design of chiral ligands for metal-catalyzed reactions and the use of organocatalysts to promote enantioselective additions of bisulfite to prochiral carbonyl compounds.

The development of dynamic kinetic resolution processes, where a racemic starting material is converted into a single enantiomer of the product, represents a particularly powerful strategy. nih.gov Advances in this area could provide efficient access to enantiomerically pure bisulfite adducts, which can then be used in the synthesis of pharmaceuticals and other fine chemicals. nih.gov The exploration of visible-light-induced synthetic methods also presents a promising avenue for the development of milder and more sustainable synthetic protocols. nih.gov

Table 2: Strategies for Asymmetric Synthesis

| Strategy | Description | Key Advantages |

| Chiral Catalysts | Use of transition metal complexes with chiral ligands or organocatalysts to control the stereochemical outcome of the reaction. nih.gov | High enantioselectivities, catalytic nature reduces waste. |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to the substrate to direct the stereoselective transformation. | Well-established methodology, predictable outcomes. |

| Dynamic Kinetic Resolution | Combination of a rapid racemization of the starting material with a slower, stereoselective reaction to afford a single enantiomer of the product. nih.gov | Theoretical yield of 100% for the desired enantiomer. |

Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding

To gain a holistic understanding of the impact of sodium bisulfite adducts on biological systems, it is essential to integrate data from multiple "omics" platforms. This systems-level approach can reveal complex interactions and pathways that would not be apparent from a single data type.

Future research will increasingly utilize a combination of genomics, transcriptomics, proteomics, and metabolomics to study the effects of bisulfite exposure. For example, by combining whole-genome bisulfite sequencing (genomics) with RNA sequencing (transcriptomics), researchers can correlate changes in DNA methylation with alterations in gene expression. biorxiv.orgnih.gov

Furthermore, integrating proteomics and metabolomics data can provide insights into how bisulfite adduction affects protein function and metabolic networks. nih.gov Mass spectrometry-based proteomics can identify proteins that have been modified by bisulfite, while metabolomics can measure changes in the levels of endogenous aldehydes and other metabolites that may form adducts. The primary challenge in adductomics is the trace-level detection of these modifications. nih.gov

The computational analysis and integration of these large and complex datasets will require the development of new bioinformatics tools and statistical methods. nih.gov Ultimately, a multi-omics approach will be crucial for constructing comprehensive models of the biological effects of sodium bisulfite adducts and for identifying potential biomarkers of exposure and effect.

Q & A

Q. How do steric effects in ketones influence bisulfite adduct formation, and what strategies improve adduct yield in hindered systems?

- Methodological Answer : Steric hindrance in branched ketones (e.g., phenylpropanone) impedes bisulfite attack. Solutions include:

- Microwave-Assisted Synthesis : Enhances reaction rates by reducing steric barriers via thermal agitation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) stabilize the transition state, improving yields from 40% to >80% .

- Adduct Purification : Solid-phase extraction (e.g., silica gel) removes unreacted ketones, followed by adduct cleavage with Na₂CO₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.